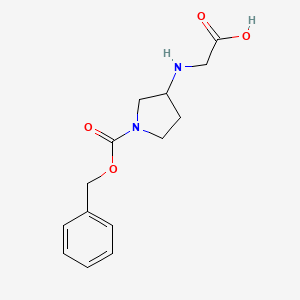![molecular formula C15H20N2O4 B7924631 2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7924631.png)
2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is functionalized with carboxymethyl and benzyl ester groups. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable for various applications in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the carboxymethyl and benzyl ester groups. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and dihaloalkanes. For example, the reaction between an amino acid and a dihaloalkane can yield a substituted pyrrolidine.
Functional Group Introduction: The carboxymethyl group can be introduced via alkylation reactions using reagents like chloroacetic acid. The benzyl ester group is typically introduced through esterification reactions involving benzyl alcohol and carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carboxymethyl or benzyl ester groups, leading to the formation of new derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme activities and metabolic pathways. Its structural features allow it to interact with various biological targets.
Medicine: The compound has potential applications in drug development. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing new pharmaceuticals.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its functional groups allow for modifications that can enhance the properties of the final products.
作用机制
The mechanism of action of 2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activities. The carboxymethyl and benzyl ester groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the targets being studied.
相似化合物的比较
Similar Compounds
- 2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid methyl ester
- 2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid ethyl ester
- 2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid propyl ester
Uniqueness
2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester is unique due to the presence of the benzyl ester group, which imparts distinct chemical properties compared to its methyl, ethyl, and propyl ester analogs. The benzyl group can influence the compound’s reactivity, solubility, and binding interactions, making it particularly valuable for specific applications in research and industry.
属性
IUPAC Name |
2-[(1-phenylmethoxycarbonylpyrrolidin-2-yl)methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c18-14(19)10-16-9-13-7-4-8-17(13)15(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBZZEFYCKEZSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CNCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide](/img/structure/B7924550.png)
![N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide](/img/structure/B7924561.png)
![N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide](/img/structure/B7924566.png)
![(S)-3-[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B7924583.png)
![N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide](/img/structure/B7924585.png)
![N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-acetamide](/img/structure/B7924592.png)
![N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide](/img/structure/B7924595.png)
![N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide](/img/structure/B7924596.png)
![N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide](/img/structure/B7924604.png)

![N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-ethyl-acetamide](/img/structure/B7924624.png)
![N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-ethyl-acetamide](/img/structure/B7924625.png)
![N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide](/img/structure/B7924639.png)
![N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide](/img/structure/B7924643.png)
